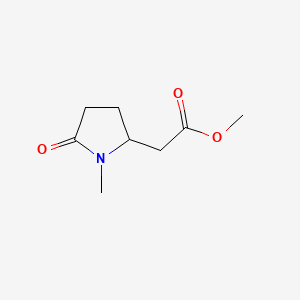
Methyl 1-methyl-5-oxopyrrolidine-2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-5-oxopyrrolidine-2-acetate is a chemical compound with the molecular formula C8H13NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methyl-5-oxopyrrolidine-2-acetate can be synthesized through several methods. One common method involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid in the presence of an oxidizing agent . The reaction typically occurs under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-oxopyrrolidine-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of pyrrolidine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyrrolidine derivatives, while reduction can produce more reduced forms.
Scientific Research Applications
Methyl 1-methyl-5-oxopyrrolidine-2-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which methyl 1-methyl-5-oxopyrrolidine-2-acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-oxopyrrolidine-2-carboxylic acid: A closely related compound with similar structural features.
Pyrrolidine-2,5-dione: Another derivative of pyrrolidine with distinct chemical properties and applications.
Uniqueness
Methyl 1-methyl-5-oxopyrrolidine-2-acetate is unique due to its specific functional groups and the resulting chemical reactivity
Biological Activity
Methyl 1-methyl-5-oxopyrrolidine-2-acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H11NO3 with a molecular weight of 157.17 g/mol. Its structure features a pyrrolidine ring, which is significant for its biological interactions.
This compound likely exerts its biological effects through interactions with specific enzymes and receptors. It may modulate the activity of these molecular targets, influencing various biochemical pathways. Research indicates that detailed studies are necessary to elucidate the exact mechanisms involved in its action.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds related to this compound were evaluated for their cytotoxic effects against A549 human lung adenocarcinoma cells.
| Compound | IC50 (µM) | Effect on A549 Cells |
|---|---|---|
| This compound | 35.0 | Reduced viability by 66% |
| Cisplatin (control) | 10.0 | Reduced viability by 90% |
The compound exhibited a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
Antimicrobial Activity
This compound and its derivatives have also been tested for antimicrobial properties against various pathogens. The following table summarizes findings from antimicrobial assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria .
Study on Anticancer Effects
In a controlled study, this compound was administered to A549 cells at varying concentrations. The study aimed to compare its efficacy with established chemotherapeutic agents like cisplatin. Results showed that the compound reduced cell viability significantly, indicating its potential as an adjunct therapy in lung cancer treatment.
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound demonstrated promising results, inhibiting bacterial growth at concentrations lower than those required for traditional antibiotics.
Properties
CAS No. |
63537-14-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 2-(1-methyl-5-oxopyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C8H13NO3/c1-9-6(3-4-7(9)10)5-8(11)12-2/h6H,3-5H2,1-2H3 |
InChI Key |
RAPGWBWOZSWEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















